N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

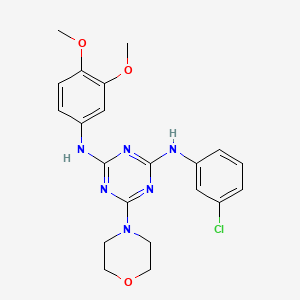

N-(3-Chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with morpholine, a 3-chlorophenyl group, and a 3,4-dimethoxyphenyl group. The morpholine moiety enhances solubility in polar solvents, while the chloro and methoxy substituents confer distinct electronic properties: the chloro group is electron-withdrawing, and the methoxy groups are electron-donating. This combination may optimize interactions in biological systems or material applications, such as polymer synthesis or pharmaceutical development .

Triazine derivatives are widely studied for their versatility as drug candidates, light stabilizers, and polymer precursors. The synthesis of such compounds typically involves nucleophilic substitution reactions of chlorinated triazine intermediates with amines .

Properties

IUPAC Name |

4-N-(3-chlorophenyl)-2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O3/c1-29-17-7-6-16(13-18(17)30-2)24-20-25-19(23-15-5-3-4-14(22)12-15)26-21(27-20)28-8-10-31-11-9-28/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAPCZVMEWLYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 898630-14-3) is a compound belonging to the class of 1,3,5-triazine derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structural modifications in triazine derivatives often enhance their biological efficacy and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.9 g/mol. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN6O3 |

| Molecular Weight | 442.9 g/mol |

| CAS Number | 898630-14-3 |

Research indicates that the biological activity of triazine derivatives is often linked to their ability to interact with various biological targets. For instance, molecular docking studies have shown that compounds similar to N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine can form hydrogen bonds with amino acids in target proteins, which may lead to inhibition of viral replication or tumor growth .

Biological Activities

The compound has been evaluated for several biological activities:

1. Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. Recent reviews highlight that these compounds can induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis . Specific studies have demonstrated that modifications in the triazine core can enhance cytotoxic effects against various cancer cell lines.

2. Antiviral Activity

Studies have shown that certain triazine derivatives exhibit antiviral properties against plant viruses. For example, compounds related to N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown effective curative and protective activities against the Potato Virus Y (PVY), with significant percentages in activity comparable to established antiviral agents .

3. Antimicrobial Properties

The broad-spectrum antimicrobial activity of triazine compounds has been documented. They exhibit bactericidal and fungicidal effects due to their ability to disrupt cellular processes in microbial pathogens .

Case Studies

Case Study 1: Antiviral Activity Against PVY

In a recent study evaluating the antiviral activity of triazine derivatives against PVY, the compound demonstrated curative activity percentages of up to 56.9% and protective activity of 53.3%, showing superior effectiveness compared to standard antiviral agents like moroxydine hydrochloride .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of triazine derivatives indicated that modifications at specific positions on the triazine ring could lead to enhanced cytotoxicity against various cancer cell lines. The results showed promising IC50 values indicating effective growth inhibition .

Comparison with Similar Compounds

Electronic and Steric Effects

- Chlorophenyl vs.

- Methoxy vs. Methyl/Diethyl Groups : The 3,4-dimethoxyphenyl group in the target compound increases electron density and hydrogen-bonding capacity compared to methyl or diethyl substituents in , which may enhance interactions with biological targets.

- Morpholine vs. Piperazine : Morpholine (in the target compound) is less basic than piperazine (in ), affecting solubility and protonation states under physiological conditions.

Physicochemical Properties

- Solubility : Morpholine-containing derivatives (target compound, ) exhibit higher polarity and water solubility compared to diethyl or dimethyl analogs .

- Melting Points : Crystalline derivatives like (m.p. 371–372 K) suggest strong intermolecular forces, whereas bulkier substituents (e.g., trifluoromethyl in ) may reduce crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.